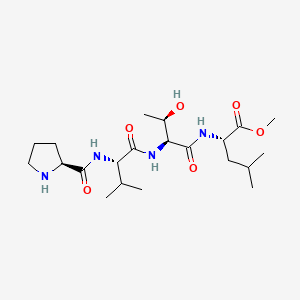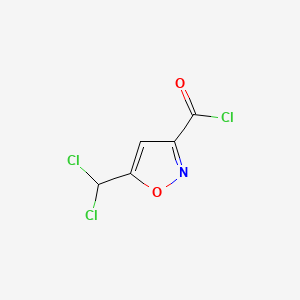
3-Fluoroaniline-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroaniline-d5 is a deuterated form of 3-fluoroaniline, a fluorinated aromatic amine. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it a valuable tool in various research fields. The molecular formula of this compound is C6HD5FN, and it has a molecular weight of 116.15 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroaniline-d5 typically involves the deuteration of 3-fluoroaniline. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. This process ensures the incorporation of deuterium atoms into the aromatic ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroaniline-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions
Major Products Formed:
Applications De Recherche Scientifique
3-Fluoroaniline-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of fluorinated compounds.
Medicine: It is employed in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-Fluoroaniline-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms. In biological systems, this compound can be used to study enzyme-substrate interactions and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 4-Fluoroaniline (4-FA)
- 2,4-Difluoroaniline (2,4-DFA)
- 2,3,4-Trifluoroaniline (2,3,4-TFA)
Comparison: 3-Fluoroaniline-d5 is unique due to its deuterium substitution, which provides distinct advantages in research applications. Compared to other fluoroanilines, this compound offers enhanced stability and allows for more precise tracking in metabolic studies. The presence of deuterium also reduces the rate of certain chemical reactions, making it a valuable tool for studying reaction kinetics .
Propriétés
Numéro CAS |
1398065-56-9 |
|---|---|
Formule moléculaire |
C6H6FN |
Poids moléculaire |
116.15 |
Nom IUPAC |
N,N,2,4,6-pentadeuterio-3-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2 |
Clé InChI |
QZVQQUVWFIZUBQ-TZVKMIMGSA-N |
SMILES |
C1=CC(=CC(=C1)F)N |
Synonymes |
3-Fluoro-benzenamine-d5; m-Fluoro-aniline-d5; 1-Amino-3-fluorobenzene-d5; 3-Fluorobenzenamine-d5; 3-Fluorophenylamine-d5; 4-Amino-2-fluorobenzene-d5; NSC 10300-d5; m-Fluoroaniline-d5; m-Fluorophenylamine-d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)




![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
